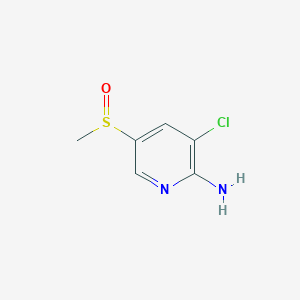
3-Chloro-5-methanesulfinylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methanesulfinylpyridin-2-amine (CMPA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CMPA is a pyridine derivative that has shown promise in various studies as a potential drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Properties
The synthesis and spectral properties of functionalized, water-soluble derivatives have been extensively studied. For instance, 3-Chloro-5-methanesulfinylpyridin-2-amine is used to form highly fluorescent probes in aqueous environments, useful in various chemical analyses (Li, Han, Nguyen, & Burgess, 2008).
Chemoselective Functionalization
The compound has been explored in chemoselective functionalization studies. For example, its use in catalytic amination conditions shows distinct selectivity, highlighting its potential in creating specific molecular structures (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Nucleophilic Substitution Reactions
Studies on nucleophilic substitutions at the pyridine ring are significant. 2-Chloro-3-nitro and 2-chloro-5-nitropyridines reactions with various amines in different solvents have been examined, providing insights into the reaction kinetics and mechanisms (Hamed, 1997).
Reductive Deamination
The reductive deamination (hydrodeamination) of aromatic amines is an important process in organic synthesis. The compound is used in amination reactions under alkaline conditions, leading to the formation of desired deaminated products (Wang & Guziec, 2001).
Radiosynthesis Applications
This compound has applications in the radiosynthesis of [18F]fluoropropyl amines. Its derivatives are used to incorporate radioactive fluoride efficiently, which is crucial in medical imaging and diagnostics (Kiesewetter & Eckelman, 2004).
Propiedades
IUPAC Name |
3-chloro-5-methylsulfinylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2OS/c1-11(10)4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNNINRBFVLHKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC(=C(N=C1)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


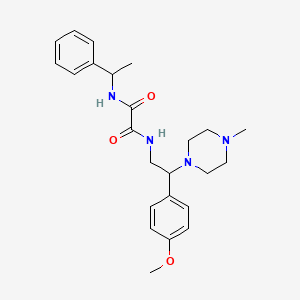
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)

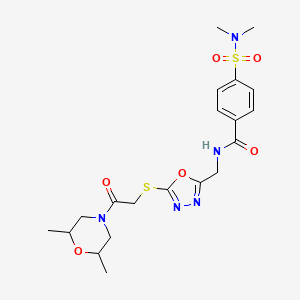
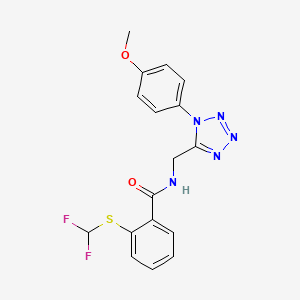



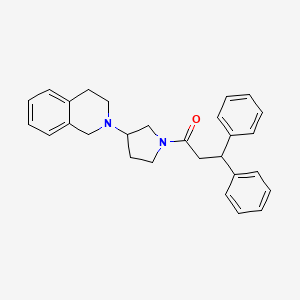

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2409450.png)

![[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea](/img/structure/B2409454.png)